4,6-Dimethoxypyridine-2-carbaldehyde
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Overview
Description
4,6-Dimethoxypicolinaldehyde is a chemical compound belonging to the class of pyridine derivatives. It is characterized by the presence of two methoxy groups attached to the 4th and 6th positions of the picolinaldehyde structure. This compound is a yellow crystalline solid and is used in various fields such as medical research, environmental research, and industrial research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxypicolinaldehyde typically involves the reaction of 4,6-dimethoxypyridine with an appropriate aldehyde source under controlled conditions. One common method includes the use of Vilsmeier-Haack reaction, where 4,6-dimethoxypyridine is treated with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to form the desired aldehyde .
Industrial Production Methods
Industrial production of 4,6-Dimethoxypicolinaldehyde may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxypicolinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4,6-dimethoxypicolinic acid.
Reduction: Formation of 4,6-dimethoxypicolinalcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,6-Dimethoxypicolinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 4,6-Dimethoxypicolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxy groups may also influence the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dimethoxypicolinaldehyde
- 4,6-Dimethoxynicotinaldehyde
- 5-Bromo-3-methoxypicolinaldehyde
Comparison
4,6-Dimethoxypicolinaldehyde is unique due to the specific positioning of its methoxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications based on its structural differences .
Properties
Molecular Formula |
C8H9NO3 |
---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
4,6-dimethoxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H9NO3/c1-11-7-3-6(5-10)9-8(4-7)12-2/h3-5H,1-2H3 |
InChI Key |
WKIHCGXRKMBSDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)OC)C=O |
Origin of Product |
United States |
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